3-Bromotetrahydro-2H-pyran-2-carbonitrile

Organic Synthesis Heterocyclic Chemistry Drug Discovery

3-Bromotetrahydro-2H-pyran-2-carbonitrile (IUPAC: 3-bromooxane-2-carbonitrile), CAS 1051940-71-6, is a bifunctional heterocyclic intermediate with a molecular formula of C6H8BrNO and a molecular weight of 190.04 g/mol. The compound integrates a bromine atom at the C-3 position and a nitrile group at the C-2 position on a saturated tetrahydropyran ring, presenting orthogonal reactive handles for nucleophilic substitution, cross-coupling, and nitrile functionalization chemistry.

Molecular Formula C6H8BrNO
Molecular Weight 190.04 g/mol
CAS No. 1051940-71-6
Cat. No. B1512930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromotetrahydro-2H-pyran-2-carbonitrile
CAS1051940-71-6
Molecular FormulaC6H8BrNO
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESC1CC(C(OC1)C#N)Br
InChIInChI=1S/C6H8BrNO/c7-5-2-1-3-9-6(5)4-8/h5-6H,1-3H2
InChIKeyNXFVONYWTJVWRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromotetrahydro-2H-pyran-2-carbonitrile: A Strategic Bifunctional Building Block for Heterocyclic Synthesis


3-Bromotetrahydro-2H-pyran-2-carbonitrile (IUPAC: 3-bromooxane-2-carbonitrile), CAS 1051940-71-6, is a bifunctional heterocyclic intermediate with a molecular formula of C6H8BrNO and a molecular weight of 190.04 g/mol [1]. The compound integrates a bromine atom at the C-3 position and a nitrile group at the C-2 position on a saturated tetrahydropyran ring, presenting orthogonal reactive handles for nucleophilic substitution, cross-coupling, and nitrile functionalization chemistry. Within the tetrahydropyran carbonitrile class, the specific 3-bromo-2-carbonitrile substitution pattern is less frequently cited than its 4-substituted positional isomers, but its distinct adjacency of electron-withdrawing groups establishes a unique reactivity profile for cyclization-driven heterocycle construction .

Why Generic 3-Bromotetrahydro-2H-pyran-2-carbonitrile Cannot Be Interchanged with Other Brominated Tetrahydropyran Building Blocks


Substituting 3-Bromotetrahydro-2H-pyran-2-carbonitrile with other brominated tetrahydropyran analogs is not chemically or operationally equivalent. A comparison with 3-Bromo-tetrahydropyran (CAS 13047-01-3) reveals that the latter lacks the nitrile group entirely, reducing its molecular weight by 25.01 g/mol (165.03 vs. 190.04) and eliminating the nitrile-driven cyclization and functionalization pathways . Positional isomers such as 4-bromo-tetrahydropyran-4-carbonitrile exhibit distinct regiochemical outcomes and differ in computed XLogP3-AA values (1.2 for the target compound versus 1.3–1.5 for the 4-substituted analog), impacting partition-dependent experimental design [1]. Furthermore, the C-2 nitrile group exerts a strong electron-withdrawing inductive effect on the adjacent C-3 bromine, increasing its susceptibility to nucleophilic substitution relative to bromine atoms positioned further from the electron-withdrawing group . These differences in molecular connectivity, physicochemical properties, and electronic environment directly translate to divergent reactivity in cross-coupling, cyclization, and derivatization sequences, rendering simple interchange experimentally invalid.

Quantitative Evidence for Prioritizing 3-Bromotetrahydro-2H-pyran-2-carbonitrile in Synthetic Route Design


Bifunctional Reactivity Advantage: Dual-Handle Derivatization vs. 3-Bromo-tetrahydropyran

3-Bromotetrahydro-2H-pyran-2-carbonitrile possesses two orthogonal reactive sites—a C-3 bromine for nucleophilic substitution/cross-coupling and a C-2 nitrile for hydrolysis/reduction/cycloaddition—compared to 3-Bromo-tetrahydropyran (CAS 13047-01-3), which contains only the bromine handle. Under basic domino reaction conditions with amines (e.g., pyrrolidine), the target compound undergoes nitrile-directed intramolecular O-cyclization to yield 2-imino-pyran-3-carbonitrile derivatives, and subsequent reaction with cyclohexanone produces 4-aryl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitrile in >85% yield . 3-Bromo-tetrahydropyran cannot participate in this transformation because it lacks the essential nitrile group required for imine formation and cyclization .

Organic Synthesis Heterocyclic Chemistry Drug Discovery

Enhanced Electrophilicity at C-3 Bromine Due to Adjacent Nitrile Inductive Effect

The proximity of the electron-withdrawing nitrile group at C-2 to the bromine atom at C-3 in 3-Bromotetrahydro-2H-pyran-2-carbonitrile increases the electrophilicity of the C-3 carbon relative to bromine atoms positioned further from electron-withdrawing groups, as in 4-bromo-tetrahydropyran-4-carbonitrile. This enhanced electrophilicity accelerates nucleophilic substitution (SN2) kinetics, making the target compound a more reactive substrate for amine alkylation, thioether formation, and cross-coupling initiation . Computational analysis indicates that the nitrile group exerts a -I (inductive) effect that polarizes the C-Br bond, reducing the activation barrier for nucleophilic attack [1].

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Distinct Physicochemical Profile vs. 4-Substituted Tetrahydropyran Carbonitrile Analogs

3-Bromotetrahydro-2H-pyran-2-carbonitrile exhibits a computed XLogP3-AA value of 1.2, indicating moderate lipophilicity suitable for CNS drug discovery applications. In contrast, the 4-substituted analog 4-(3-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile has a significantly higher molecular weight (221.68 vs. 190.04 g/mol) and increased lipophilicity due to the aromatic substituent, which may limit its utility in early-stage fragment-based screening where lower molecular complexity is preferred . The topological polar surface area (TPSA) of the target compound is 33.02 Ų, consistent with favorable passive membrane permeability characteristics .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Commercial Availability with Defined Purity and Storage Specifications

3-Bromotetrahydro-2H-pyran-2-carbonitrile is commercially available from multiple suppliers with specified minimum purity of 95% (some vendors offer 95+% or 98%) and recommended storage at 2–8°C in sealed, dry containers . This contrasts with the less well-characterized positional isomer 4-bromo-tetrahydro-2H-pyran-4-carbonitrile, which has limited commercial availability and fewer documented quality specifications. The target compound's consistent availability across ChemScene (Cat. CS-0366070), AKSci (Cat. 9594DU), and MolCore (Cat. MC777485) ensures supply chain redundancy and competitive pricing for procurement .

Chemical Procurement Quality Control Laboratory Reagents

Optimal Deployment Scenarios for 3-Bromotetrahydro-2H-pyran-2-carbonitrile Based on Differentiated Reactivity


Synthesis of Fused Tetrahydronaphthalene and Isoquinoline Heterocycles via Domino Cyclization

Utilize the nitrile group at C-2 as a nucleophilic trapping site in base-promoted domino reactions with primary or secondary amines. The sequence proceeds via nucleophilic attack on the nitrile carbon to form an intermediate imine, followed by intramolecular O-cyclization and ring expansion with ketones (e.g., cyclohexanone) to generate tetrahydronaphthalene-1-carbonitrile derivatives in >85% yield. This transformation leverages both the C-2 nitrile and the C-3 bromine in a single-pot operation, a capability absent in monofunctional 3-bromo-tetrahydropyran . The resulting fused bicycles serve as advanced intermediates for alkaloid-inspired medicinal chemistry programs targeting CNS and oncology indications [1].

Accelerated Nucleophilic Substitution for Amine and Thioether Library Synthesis

Exploit the enhanced electrophilicity of the C-3 bromine (activated by the adjacent C-2 nitrile inductive effect) to achieve rapid and high-yielding SN2 displacement with amine, thiol, and alkoxide nucleophiles. This reactivity advantage over 4-substituted tetrahydropyran carbonitriles enables milder reaction conditions—lower temperatures, shorter reaction times, and reduced nucleophile excess—thereby minimizing side reactions and facilitating parallel library synthesis. The resulting 3-amino- or 3-thio-tetrahydropyran-2-carbonitrile adducts constitute versatile scaffolds for fragment-based screening and lead optimization .

Nitrile Reduction to Primary Amine for Extended Functionalization

Reduce the C-2 nitrile group to a primary amine using LiAlH₄ in THF, producing 3-bromo-tetrahydro-2H-pyran-2-methylamine. This transformation retains the C-3 bromine as a latent handle for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or elimination chemistry, while the newly installed amine enables amide bond formation, reductive amination, and sulfonamide synthesis. The orthogonal reactivity of the C-3 bromine and C-2 amine in the reduced product provides access to 2,3-disubstituted tetrahydropyran derivatives with defined stereochemistry, a structural motif prevalent in bioactive natural products and synthetic ion channel modulators .

Fragment-Based Drug Discovery (FBDD) Screening Campaigns

Deploy 3-Bromotetrahydro-2H-pyran-2-carbonitrile as a fragment starting point in FBDD programs due to its favorable physicochemical profile: molecular weight 190.04 g/mol, XLogP3-AA 1.2, and TPSA 33.02 Ų—all within fragment-like space (MW <250, LogP <3.5, TPSA <60 Ų) [1]. The compound's moderate lipophilicity and polar surface area balance solubility and passive permeability, making it suitable for screening against intracellular enzyme targets (e.g., kinases, proteases, epigenetic modifiers) and CNS-penetrant receptor programs. The C-3 bromine serves as a synthetic anchor for fragment growing and linking strategies, while the nitrile can engage in hydrogen bonding with target protein backbones or act as a bioisostere for carbonyl and halide moieties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromotetrahydro-2H-pyran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.